A-Z Guide to Trifluoromethanesulfonamide: Core Properties and Applications
A-Z Guide to Trifluoromethanesulfonamide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethanesulfonamide (CF₃SO₂NH₂), often referred to as triflamide, is a cornerstone reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group, render it a highly acidic and versatile compound. This guide provides an in-depth overview of its fundamental chemical, physical, and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications, particularly as a catalyst and a building block in drug development.
Chemical and Physical Properties
Trifluoromethanesulfonamide is a white to off-white crystalline solid at room temperature.[1] The strong electron-withdrawing nature of the triflyl group confers a high degree of NH-acidity, making it one of the most acidic non-carbon acids.[2] This acidity is a key determinant of its chemical behavior and catalytic activity.[2]
Table 1: Physical and Chemical Properties of Trifluoromethanesulfonamide
| Property | Value | Reference(s) |
| Molecular Formula | CH₂F₃NO₂S | [3] |
| Molecular Weight | 149.09 g/mol | [3][4] |
| Melting Point | 120-124 °C | [5] |
| Appearance | White to off-white solid/powder | [1][5] |
| pKa (in H₂O) | 6.33 | [2] |
| Solubility | Soluble in water | [1][5] |
| CAS Number | 421-85-2 | [3][5] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of trifluoromethanesulfonamide. The key spectral features are summarized below.
Table 2: Spectral Properties of Trifluoromethanesulfonamide
| Spectrum Type | Key Peaks / Shifts | Reference(s) |
| ¹³C NMR | ~119.3 ppm (quartet, J≈320 Hz due to C-F coupling) | [6][7] |
| ¹⁹F NMR | ~ -79.2 ppm (singlet) | [6][8] |
| FT-IR (cm⁻¹) | Characteristic peaks for S=O, N-H, and C-F bonds | [9][10] |
Synthesis and Purification
A common and reliable method for the synthesis of trifluoromethanesulfonamide involves the reaction of trifluoromethanesulfonyl chloride with ammonia (B1221849) in an anhydrous solvent.[11][12]
Detailed Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Chloride
Materials:
-
Trifluoromethanesulfonyl chloride (15.39 g)
-
Anhydrous isopropyl ether (103 g)
-
Ammonia gas
-
Deionized water (24.8 g + 13 g)
-
36% aqueous hydrochloric acid (20.7 g)
-
A solution of trifluoromethanesulfonyl chloride in anhydrous isopropyl ether is prepared in a suitable reactor.
-
The reactor is cooled to 5 °C.
-
Ammonia gas is slowly bubbled through the solution over a period of 2 hours while maintaining the temperature at 5 °C.
-
The reaction mixture is stirred for an additional 5 hours at 5 °C.
-
After stirring, 24.8 g of water is added to dissolve the ammonium (B1175870) chloride salt formed.
-
The mixture is then carefully acidified by the dropwise addition of 36% aqueous hydrochloric acid.
-
An additional 13 g of water is added, and the organic and aqueous phases are separated.
-
The aqueous phase is extracted with 50 g of isopropyl ether.
-
The organic phases are combined, and the solvent is removed under reduced pressure to yield trifluoromethanesulfonamide as a white solid.
Reactivity and Applications
The unique electronic properties of the triflyl group dictate the reactivity and broad utility of trifluoromethanesulfonamide and its derivatives.
Acidity and Catalysis
With a pKa of approximately 6.33 in water, trifluoromethanesulfonamide is a potent NH-acid.[2] This allows it to serve as an effective Brønsted acid catalyst in a variety of organic transformations, including Friedel-Crafts reactions, esterifications, and cycloadditions.[2][13][14] The conjugate base, the trifluoromethanesulfonamidate anion, is exceptionally stable and possesses low nucleophilicity due to extensive charge delocalization, which is a desirable characteristic for a catalyst's counter-ion.[2]
Role in Drug Development and Medicinal Chemistry
The trifluoromethyl and sulfonamide moieties are prevalent in pharmaceuticals due to their ability to enhance key drug properties.[15]
-
Lipophilicity and Bioavailability: The CF₃ group significantly increases lipophilicity, which can improve a drug molecule's ability to cross cell membranes.[15]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life.[16]
-
Receptor Binding: The sulfonamide group can act as a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes.[2]
-
Synthetic Building Block: Trifluoromethanesulfonamide serves as a key intermediate in the synthesis of more complex molecules, including N-triflyl compounds and various heterocyclic structures that are scaffolds for new chemical entities.[5][17] For instance, it is used in the preparation of specific inhibitors for enzymes like secreted phospholipases A2.[5][18]
Use as a Reagent
Trifluoromethanesulfonamide and its derivatives are versatile reagents. They can act as a nitrogen source in amination reactions.[13] Its derivative, bis(trifluoromethanesulfonyl)imide (Tf₂NH), is an even stronger acid and is widely used to prepare highly efficient Lewis acid catalysts.[6]
Safety and Handling
Trifluoromethanesulfonamide is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound. It should be stored at ambient temperature in a well-ventilated area.[1][3]
Conclusion
Trifluoromethanesulfonamide is a compound of significant interest due to its distinct chemical properties imparted by the triflyl group. Its high acidity, stability, and role as a hydrogen bond donor make it an invaluable tool in both academic research and industrial applications. For professionals in drug development, a thorough understanding of trifluoromethanesulfonamide's fundamental properties is essential for its effective use as a catalyst and a foundational building block in the synthesis of novel therapeutic agents.
References
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